5-(4-bromophenyl)spiro[2.3]hexane-5-carboxylic acid
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Overview
Description
5-(4-bromophenyl)spiro[23]hexane-5-carboxylic acid is a chemical compound that has garnered interest in various fields of research due to its unique structural properties This compound features a spirocyclic structure, which is characterized by a single atom that is shared by two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)spiro[2.3]hexane-5-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)spiro[2.3]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(4-bromophenyl)spiro[2.3]hexane-5-carboxylic acid has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)spiro[2.3]hexane-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets through its bromophenyl and carboxylic acid groups. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
5-phenylspiro[2.3]hexane-5-carboxylic acid: Lacks the bromine atom, resulting in different reactivity.
5-(4-chlorophenyl)spiro[2.3]hexane-5-carboxylic acid: Contains a chlorine atom instead of bromine, leading to different chemical properties.
5-(4-methylphenyl)spiro[2.3]hexane-5-carboxylic acid: Contains a methyl group instead of bromine, affecting its reactivity and applications.
Uniqueness
The presence of the bromophenyl group in 5-(4-bromophenyl)spiro[2.3]hexane-5-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific interactions in biological systems. This makes it a valuable compound for various research applications.
Properties
CAS No. |
1493650-94-4 |
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Molecular Formula |
C13H13BrO2 |
Molecular Weight |
281.1 |
Purity |
95 |
Origin of Product |
United States |
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